Ledipasvir-d6 (hydrochloride) is a stable isotope-labeled analog of Ledipasvir, a direct-acting antiviral agent primarily used in the treatment of chronic Hepatitis C virus infections. The chemical formula for Ledipasvir is , and it is classified as a non-structural protein 5A inhibitor, which plays a critical role in viral replication and assembly. The incorporation of deuterium atoms in Ledipasvir-d6 enhances its stability and allows for more precise tracking in metabolic studies, making it an invaluable tool in pharmacokinetic research and drug development .
Ledipasvir-d6 exhibits potent antiviral activity against Hepatitis C virus by specifically inhibiting the non-structural protein 5A. This inhibition disrupts viral replication processes, leading to a decrease in viral load in infected patients. The compound has shown effectiveness against multiple genotypes of Hepatitis C, particularly genotypes 1a and 1b, making it a crucial component of combination therapies alongside other antiviral agents like Sofosbuvir .
The synthesis methods for Ledipasvir-d6 typically involve:
Ledipasvir-d6 is primarily utilized in:
Research into interaction studies involving Ledipasvir-d6 focuses on:
Several compounds share structural or functional similarities with Ledipasvir-d6. Below is a comparison highlighting their uniqueness:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Sofosbuvir | Inhibits HCV polymerase | Nucleotide analog; used in combination therapy |
| Daclatasvir | Inhibits HCV non-structural protein 5A | Different chemical structure; effective against resistant strains |
| Velpatasvir | Inhibits HCV non-structural protein 5A | Broad genotype coverage; often combined with Sofosbuvir |
| Ombitasvir | Inhibits HCV non-structural protein 5A | Used in fixed-dose combinations; unique dosing regimen |
Ledipasvir-d6 stands out due to its specific deuterated structure, which enhances its stability during metabolic studies and provides valuable insights into drug behavior without altering its biological efficacy .
The deuteration of Ledipasvir-d6 (hydrochloride) presents unique challenges due to its complex benzimidazole-fluorene-imidazole core structure [1]. The compound, with molecular formula C49H48D6F2N8O6 and molecular weight of 895.1, requires selective deuterium incorporation at specific methoxy positions while preserving the integrity of the heterocyclic scaffold [1] [5].
Strategic deuteration approaches for benzimidazole-containing compounds have demonstrated that selective hydrogen-deuterium exchange can be achieved through controlled acid-base conditions [31]. The benzimidazole moiety in Ledipasvir-d6 shows particularly high deuterium incorporation potential, with studies indicating up to 92% deuteration efficiency at the 2-position under optimized conditions [29]. This selectivity is attributed to the increased acidity of the benzimidazole C-H bonds, which facilitates base-mediated deuterium exchange reactions [31].
The fluorene component of the molecular architecture presents additional considerations for deuteration strategies [23]. Research on fluorene-containing conjugated systems has shown that deuterium incorporation can be achieved through specialized coupling reactions, particularly using Stille coupling methodologies with deuterated precursors [23]. The fluorene core's aromatic system allows for controlled deuteration at specific positions through metal-catalyzed hydrogen isotope exchange processes [24].
For the imidazole portion of the target molecule, divergent deuteration strategies have been developed that enable selective labeling without affecting adjacent aromatic systems [31]. The implementation of precise acid-base control mechanisms allows for chemoselective deuteration of N-unsubstituted imidazoles, achieving high deuterium incorporation while maintaining structural integrity [31].
Table 1: Deuterium Incorporation Efficiency in Heterocyclic Systems
| Heterocycle Type | Deuteration Position | Incorporation Efficiency | Method |
|---|---|---|---|
| Benzimidazole | C-2 | 92% | Base-mediated exchange [29] |
| Fluorene | Aromatic positions | 75-95% | Metal-catalyzed HIE [24] |
| Imidazole | C-4, C-5 | 85-98% | Acid-base controlled [31] |
| Combined scaffold | Multiple sites | 65-85% | Multi-step approach [1] |
The kinetic isotope effect plays a crucial role in the stability of deuterated pharmaceutical compounds [9] [15]. The carbon-deuterium bond strength is approximately 10 times greater than the corresponding carbon-hydrogen bond, providing enhanced metabolic stability and extended half-life properties [20]. This increased bond strength necessitates careful consideration of reaction conditions to achieve efficient deuterium incorporation without degradation of the complex molecular architecture [25].
Advanced deuteration methodologies have evolved to address the challenges of large-scale pharmaceutical synthesis [10]. The development of precision deuteration systems utilizing electrochemical processes has demonstrated the ability to achieve 80-99% deuterium incorporation with 80-98% yields under ambient conditions [11]. These flow synthesis systems offer significant advantages for the production of deuterated pharmaceuticals, including reduced environmental impact and improved process control [11].
The transition from laboratory-scale synthesis to large-scale production of Ledipasvir-d6 (hydrochloride) requires comprehensive route optimization and process development [17] [22]. The original medicinal chemistry route for Ledipasvir demonstrated potent antiviral activity with genotype 1a replicon EC50 values of 31 picomolar, establishing the foundation for commercial development [17].
Scalable deuteration methodologies have been developed using nanostructured iron catalysts combined with deuterium oxide under hydrogen pressure conditions [24]. This approach represents a significant advancement in industrial deuteration technology, enabling kilogram-scale synthesis with high quality control and air-stable catalyst systems [24]. The methodology provides selective deuteration of heteroaromatic compounds while maintaining cost-effectiveness for large-scale pharmaceutical production [24].
Process optimization strategies for large-scale Active Pharmaceutical Ingredient manufacturing emphasize the adoption of continuous manufacturing technologies [37]. Continuous manufacturing minimizes batch-to-batch variations and reduces extensive quality control requirements, resulting in higher-quality products with associated cost savings [37]. The implementation of Quality by Design principles ensures systematic process development with quality built into the manufacturing process from the initial stages [37].
Table 2: Large-Scale Production Parameters for Deuterated Pharmaceuticals
| Process Parameter | Optimized Range | Impact on Quality | Scalability Factor |
|---|---|---|---|
| Reaction Temperature | 25-120°C | High | 1000x scale-up [11] [24] |
| Deuterium Source | D2O, DMSO-d6 | Critical | Commercial availability [28] [31] |
| Catalyst Loading | 0.5-2.0 mol% | Moderate | Cost-effective [24] |
| Reaction Time | 5 min - 24 h | Variable | Process dependent [11] [28] |
Advanced process technologies for pharmaceutical route development include the implementation of automated synthesis platforms and high-throughput screening methodologies [35] [36]. These systems enable rapid evaluation of reaction conditions and scalability assessment, significantly reducing development timelines [35]. The integration of computational chemistry and modeling provides predictive capabilities for reaction outcomes, minimizing the need for extensive experimental trials [35].
The development of robust synthetic routes requires careful consideration of critical process parameters that affect product quality and yield [39]. Statistical design of experiments and process analytical technology enable real-time monitoring and control of manufacturing processes [39]. These approaches ensure consistent production of high-quality deuterated pharmaceuticals while meeting stringent regulatory requirements [39].
Flow chemistry applications have demonstrated particular utility in deuterated pharmaceutical synthesis [36]. The implementation of continuous flow reactors provides enhanced control over reaction conditions, improved safety profiles, and reduced solvent consumption [36]. These advantages are particularly relevant for deuterated compound synthesis, where precise control of isotopic incorporation is essential [36].
The synthesis of Ledipasvir-d6 (hydrochloride) requires the preparation of multiple critical intermediates that serve as key building blocks in the overall synthetic sequence [3] [4]. Advanced intermediates in pharmaceutical manufacturing represent compounds that have undergone several chemical transformations and possess molecular structures closer to the final Active Pharmaceutical Ingredient [21].
Key intermediate compounds in the Ledipasvir synthesis pathway include the benzimidazole-containing precursors and the fluorene-based building blocks [3] [4]. Patent literature describes the preparation of high-purity intermediates using enzymatic resolution techniques and specialized coupling reactions [3] [4]. The synthesis of compound intermediates involves careful control of reaction conditions, including temperature management, solvent selection, and purification protocols [3].
Table 3: Critical Intermediates in Ledipasvir-d6 Synthesis
| Intermediate Type | Key Features | Purity Requirements | Synthetic Challenge |
|---|---|---|---|
| Benzimidazole precursor | Deuterated methoxy groups | >98% | Selective deuteration [3] |
| Fluorene derivative | Difluoro substitution | >95% | Coupling efficiency [4] |
| Imidazole building block | Spirocyclic structure | >99% | Stereochemical control [4] |
| Final coupling partner | Protected amino acid | >97% | Optical purity [4] |
The preparation of deuterated intermediates requires specialized synthetic methodologies that preserve isotopic purity throughout the synthetic sequence [14]. The synthesis of deuterated methylamine and dimethylamine intermediates has been optimized using tert-butyl carbamate protecting group strategies combined with deuterated methylating agents [14]. This approach provides high yields with satisfactory purity levels while avoiding the formation of tertiary amine or quaternary ammonium salt byproducts [14].
Enzymatic resolution techniques play a crucial role in the preparation of optically pure intermediates for Ledipasvir synthesis [4]. The use of lipase enzymes under controlled conditions enables the selective formation of desired stereoisomers with high enantiomeric excess [4]. These biocatalytic approaches are particularly valuable for large-scale production due to their mild reaction conditions and environmental compatibility [4].
Purification methodologies for critical intermediates encompass a range of advanced separation techniques [38]. High-Performance Liquid Chromatography systems equipped with advanced stationary phases enable rapid separation and quantification of complex intermediate mixtures [38]. Supercritical Fluid Chromatography has gained prominence for pharmaceutical intermediate purification due to faster analysis times, reduced solvent consumption, and improved separation of chiral compounds [38].
The implementation of hybrid purification platforms combining multiple separation techniques provides enhanced purification performance for complex pharmaceutical intermediates [38]. These integrated systems utilize the strengths of different purification methods, including chromatography, membrane filtration, and centrifugation, to achieve superior product quality and process flexibility [38].
Ledipasvir-d6 hydrochloride serves as a deuterated internal standard for quantitative bioanalytical methods utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1] [2]. The compound exhibits optimal ionization characteristics under positive electrospray ionization conditions, with the protonated molecular ion [M+H]+ observed at m/z 895.8, representing a mass shift of +6 daltons compared to the non-deuterated ledipasvir (m/z 889.8) [3] [4].
Ultra-performance liquid chromatography coupled with triple quadrupole mass spectrometry has demonstrated superior sensitivity for ledipasvir-d6 quantification [5] [3]. Multiple reaction monitoring (MRM) transitions typically employ the precursor ion at m/z 895.8 with characteristic product ions, most commonly m/z 136.1, which corresponds to the deuterated fragment of the parent compound's m/z 130.1 transition [4]. The collision energy optimization ranges from 20 to 54 eV, with cone voltages typically set between 42-58 V for optimal fragmentation efficiency [5].
While gas chromatography-mass spectrometry (GC-MS) applications for ledipasvir-d6 are limited due to the compound's high molecular weight and thermal lability, the technique can provide complementary analytical information [1]. The deuterium substitution in ledipasvir-d6 results in distinct chromatographic isotope effects during GC separation, where deuterated compounds typically exhibit earlier elution compared to their protiated analogs [6]. This inverse isotope effect is particularly pronounced with nonpolar stationary phases, where the deuterated molecules demonstrate reduced interaction strength with the stationary phase [6].
| Parameter | Ledipasvir (Parent) | Ledipasvir-d6 (Internal Standard) |
|---|---|---|
| Ionization Mode | ESI Positive | ESI Positive |
| Parent Ion (m/z) | 889.8 | 895.8 |
| Product Ion (m/z) | 130.1 | 136.1 |
| Cone Voltage (V) | 42-58 | 42-58 |
| Collision Energy (eV) | 20-54 | 20-54 |
| Spray Voltage (V) | 3200 | 3200 |
| Desolvation Temperature (°C) | 400 | 400 |
| Source Temperature (°C) | 150 | 150 |
| Desolvation Gas Flow (L/hr) | 800 | 800 |
| Detection Mode | MRM/SRM | MRM/SRM |
The electrospray ionization process for ledipasvir-d6 hydrochloride requires careful optimization of source parameters to achieve maximum ionization efficiency [7]. Source temperature is typically maintained at 150°C, while desolvation temperature is set to 400°C with desolvation gas flow rates of 800 L/hr [5]. The spray voltage optimization at 3200 V ensures stable ion formation while minimizing in-source fragmentation that could compromise quantitative accuracy [3].
Positive ionization mode demonstrates superior sensitivity compared to negative mode for ledipasvir-d6, consistent with the basic nitrogen-containing heterocyclic structure [8]. The compound exhibits stable ionization across various mobile phase compositions, though optimal performance is achieved with acidic modifiers such as formic acid (0.1%) or ammonium formate buffers (pH 3.5-4.0) [3] [7].
Chromatographic separation of ledipasvir-d6 hydrochloride is predominantly achieved using reversed-phase liquid chromatography with C18 stationary phases [3] [9] [4]. The most commonly employed columns include Waters Acquity BEH C18 (50 × 2.1 mm, 1.7 μm) and Agilent Eclipse Plus C8 (250 × 4.6 mm, 5 μm), both providing excellent peak shape and resolution for the deuterated compound [5] [9].
Mobile phase composition typically consists of aqueous phases containing 0.1% formic acid or ammonium formate buffer (pH 3.5) combined with organic modifiers such as acetonitrile or methanol [3] [7]. Gradient elution programs are preferred over isocratic conditions to achieve optimal separation and reduce run times, with total analysis times ranging from 2.8 to 8.0 minutes [9] [4].
| Parameter | Typical Values | Alternative Values |
|---|---|---|
| Mobile Phase Composition | 0.1% Formic Acid in Water:Acetonitrile (Gradient) | Ammonium Formate Buffer (pH 3.5-4.0):ACN:MeOH |
| Column Type | C18 Reversed Phase | BEH C18 or Eclipse Plus C8 |
| Column Dimensions | 50 × 2.1 mm, 1.7 μm | 100 × 4.6 mm, 5 μm / 250 × 4.6 mm, 5 μm |
| Flow Rate (mL/min) | 0.4-0.7 | 0.8-1.0 |
| Injection Volume (μL) | 5-20 | 10-50 |
| Column Temperature (°C) | 40 | Ambient to 50 |
| Detection Wavelength (nm) | 260/330 | 252/275 |
| Run Time (min) | 2.8-5.0 | 4.25-8.0 |
| Retention Time Range (min) | 2.5-4.2 | 3.0-6.5 |
The incorporation of deuterium atoms in ledipasvir-d6 introduces measurable chromatographic isotope effects that manifest as retention time differences compared to the non-deuterated parent compound [10] [11] [12]. These effects are primarily attributed to the altered physicochemical properties resulting from deuterium substitution, including changes in molecular volume, bond strength, and intermolecular interactions [6] [12].
For ledipasvir-d6, the chromatographic isotope effect typically results in earlier elution compared to ledipasvir, with retention time differences ranging from 2 to 10 seconds depending on the chromatographic conditions [13] [11]. The magnitude of this effect is influenced by the degree of deuteration, with the d6 substitution pattern producing moderate isotope effects (hdIEC values of 1.005-1.01) [14] [12].
| Compound Type | Retention Time Shift | Typical Shift (seconds) | Isotope Effect Magnitude |
|---|---|---|---|
| Perdeuterated Analogs | Earlier elution | 5-30 | Strong (>1.01) |
| Partially Deuterated (d3-d6) | Slight earlier elution | 2-10 | Moderate (1.005-1.01) |
| Highly Deuterated (>d6) | More pronounced shift | 10-45 | Very Strong (>1.02) |
| Aromatic Deuterated | Greater isotope effect | 15-35 | Enhanced |
| Aliphatic Deuterated | Smaller isotope effect | 3-15 | Reduced |
The selection of appropriate stationary phases for ledipasvir-d6 analysis requires consideration of both retention characteristics and peak symmetry [9]. C18 bonded phases provide optimal hydrophobic interactions for the lipophilic ledipasvir structure, while the particle size significantly influences resolution and analysis time [5]. Sub-2-micron particles (1.7 μm) enable high-resolution separations with reduced analysis times, though they require ultra-high-pressure liquid chromatography systems [4].
Column temperature optimization typically involves temperatures between 40-50°C to improve peak shape and reduce analysis time while maintaining chromatographic reproducibility [9]. Higher temperatures can enhance the separation of closely eluting compounds but may also increase the risk of thermal degradation for sensitive analytes [15].
Validation of deuterium-labeled ledipasvir-d6 as an internal standard requires comprehensive assessment of linearity across the intended analytical range [3] [7]. Typically, calibration curves demonstrate linearity from 0.1 to 3000 ng/mL with correlation coefficients (r²) exceeding 0.99 [3] [4]. The lower limit of quantification (LLOQ) ranges from 0.1 to 5.0 ng/mL, determined by signal-to-noise ratios ≥10 and precision/accuracy requirements [7].
Weighted linear regression (1/x²) is commonly employed to accommodate the wide concentration range and ensure accuracy across all calibration levels [3] [7]. The upper limit of quantification (ULOQ) typically ranges from 2000 to 5000 ng/mL, depending on the specific analytical application and expected sample concentrations [4].
Intra-day and inter-day precision evaluation for ledipasvir-d6 quantification demonstrates excellent reproducibility, with relative standard deviations typically below 15% (20% at LLOQ) [3] [4]. Quality control samples prepared at low, medium, and high concentrations within the validated range consistently meet acceptance criteria for precision and accuracy [7].
Accuracy assessments typically demonstrate bias values between 85-115% of nominal concentrations, indicating minimal systematic error in the analytical method [3] [7]. The deuterated internal standard effectively compensates for extraction variability, ionization suppression, and instrumental drift, resulting in improved overall method precision compared to structural analog internal standards [16].
| Validation Parameter | Typical Values | Acceptance Criteria |
|---|---|---|
| Linearity Range (ng/mL) | 0.1-3000 | r² ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1-5.0 ng/mL | S/N ≥ 10 |
| Upper Limit of Quantification (ULOQ) | 2000-5000 ng/mL | Within calibration range |
| Intra-day Precision (% RSD) | < 15% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (% RSD) | < 15% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy Range (%) | 85-115% | 85-115% |
| Recovery Rate (%) | 85-95% | ≥ 80% |
| Matrix Effect (%) | ± 15% | ± 15% |
| Stability (Temperature) | -20°C to +40°C | No significant degradation |
| Stability (Duration) | 24-72 hours | Stable for intended use |
Stability studies for ledipasvir-d6 hydrochloride demonstrate excellent chemical stability under typical analytical conditions [1] [17]. The compound maintains integrity during freeze-thaw cycles, benchtop storage at room temperature for 24-72 hours, and long-term storage at -20°C [7]. Stability in biological matrices such as human plasma shows minimal degradation over extended periods when stored under appropriate conditions [3].
Matrix effect assessment reveals minimal ionization suppression or enhancement for ledipasvir-d6, with typical values within ±15% of neat solution responses [18] [7]. The deuterated internal standard effectively corrects for matrix-related variability, though careful evaluation is required as deuterium-hydrogen exchange can occur under certain analytical conditions [10] [19].
A critical validation aspect for deuterium-labeled internal standards involves assessment of potential hydrogen-deuterium exchange under analytical conditions [10] [17]. Ledipasvir-d6 contains deuterium atoms that may be susceptible to exchange in aqueous or protic environments, potentially compromising quantitative accuracy [19]. Validation protocols must include evaluation of deuterium retention under various pH conditions and storage environments [17].